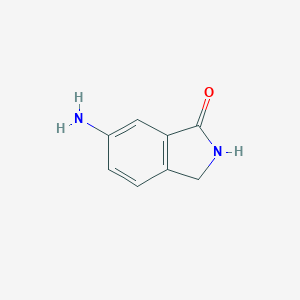

6-amino-2,3-dihydro-1H-isoindol-1-one

説明

6-Amino-2,3-dihydro-1H-isoindol-1-one (CAS: 675109-45-2) is a bicyclic heterocyclic compound with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol . Its structure consists of an isoindolinone core substituted with an amino group at the 6-position. The compound is synthesized via catalytic hydrogenation of intermediate precursors, such as 6-nitro-isoindolinone derivatives, using Pd/C in methanol under hydrogen gas (1 atm), yielding approximately 60.1% . Key physicochemical properties include a polar surface area (PSA) of 46.33 Ų and a calculated logP (hydrophobicity) of 2.6, indicating moderate solubility and membrane permeability . This compound serves as a versatile intermediate in medicinal chemistry, particularly for developing bioactive molecules targeting neurological and metabolic disorders.

Structure

2D Structure

特性

IUPAC Name |

6-amino-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKXYAZNGUURHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622221 | |

| Record name | 6-Amino-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675109-45-2 | |

| Record name | 6-Amino-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

6-amino-2,3-dihydro-1H-isoindol-1-one can be synthesized through several methods. One common synthetic route involves the reduction of 6-nitro-2,3-dihydro-1H-isoindol-1-one using hydrogen gas in the presence of a palladium catalyst . Another method includes the cyclization of N-(2-aminophenyl)acetamide under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reduction reactions using hydrogenation techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .

化学反応の分析

Types of Reactions

6-amino-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used for reduction reactions.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Formation of substituted isoindoline derivatives.

科学的研究の応用

6-amino-2,3-dihydro-1H-isoindol-1-one has a wide range of applications in scientific research:

作用機序

The mechanism of action of 6-amino-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

類似化合物との比較

Table 1: Key Isoindolinone Derivatives and Their Properties

Structure-Activity Relationships (SAR)

Alkyl Substituents (e.g., 3-n-butyl) : Increase lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration for CNS applications .

Hydroxy Groups (4,6-di-OH) : Introduce antiangiogenic properties by modulating VEGF pathways, as seen in fungal-derived analogs .

Pharmacological Profiles

生物活性

6-Amino-2,3-dihydro-1H-isoindol-1-one (C8H8N2O) is a heterocyclic compound with notable biological activities. It has garnered interest in pharmacological research due to its interactions with various biological targets, including enzymes and receptors. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound has a molecular weight of 148.16 g/mol. It can be synthesized through several methods, including the reduction of 6-nitro-2,3-dihydro-1H-isoindol-1-one using hydrogen gas in the presence of a palladium catalyst. The compound's reactivity is attributed to its amino group and carbonyl functionality, allowing it to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily mediated through its interaction with specific biomolecules:

- Enzyme Inhibition : The compound has been shown to inhibit glycoprotein IIb-IIIa (GP IIb-IIIa) receptors, which play a crucial role in platelet aggregation. This inhibition can lead to significant effects on blood clotting processes.

- Cell Signaling Modulation : It influences various cellular signaling pathways, impacting gene expression related to cell cycle regulation and apoptosis. This modulation suggests potential applications in cancer therapy .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Research : A study demonstrated that derivatives of isoindolones exhibit significant cytotoxicity against human cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer). The mechanism involved increased levels of reactive oxygen species (ROS), leading to oxidative stress and apoptosis .

- Neuroprotection in Stroke Models : Research indicated that compounds derived from isoindolone structures could provide neuroprotection in ischemic stroke models by reducing infarct size and improving neurological outcomes through antioxidant mechanisms .

Q & A

Q. What are the recommended synthetic routes for 6-amino-2,3-dihydro-1H-isoindol-1-one, and how can purity be optimized during synthesis?

Methodological Answer: The synthesis typically involves cyclization of substituted isoindoline precursors. For example:

- Route 1: React 2-aminobenzonitrile derivatives with glyoxal under acidic conditions to form the isoindolone core. Adjust stoichiometry (1:1.2 molar ratio) to minimize byproducts.

- Route 2: Catalytic hydrogenation of 6-nitro-2,3-dihydro-1H-isoindol-1-one using Pd/C (5% w/w) in ethanol at 50°C for 6 hours .

Purity Optimization: - Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) for intermediate purification.

- Monitor reaction progress via TLC (Rf = 0.4 in dichloromethane/methanol 9:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR Spectroscopy: Analyze and NMR spectra in DMSO-d5. Key signals include:

- : δ 6.8–7.2 ppm (aromatic protons), δ 4.2–4.5 ppm (dihydroisoindolone CH2 groups).

- : δ 170–175 ppm (carbonyl C=O).

- Mass Spectrometry: Use ESI-MS in positive ion mode; expect [M+H]+ peak at m/z 149.1 .

- Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to map electron density and HOMO-LUMO gaps, critical for reactivity studies .

Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?

Methodological Answer:

- Storage Conditions: Store at -20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation.

- Degradation Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze via HPLC. Degradation products (e.g., oxidized isoindolones) appear as secondary peaks at retention times >15 min .

- Mitigation: Add antioxidants like BHT (0.01% w/w) or use lyophilization for long-term storage .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the proposed mechanism of this compound’s biological activity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Compare binding affinities (ΔG values) across isoforms to identify selectivity.

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess ligand-protein stability. Pay attention to hydrogen bonds between the amino group and Asp86 residue in kinase pockets .

- Data Reconciliation: Cross-validate computational predictions with SPR (surface plasmon resonance) binding assays (KD values <10 µM confirm activity) .

Q. What experimental strategies can optimize reaction yields for derivatives of this compound in multi-step syntheses?

Methodological Answer:

- DoE (Design of Experiments): Apply Taguchi orthogonal arrays to test variables (temperature, catalyst loading, solvent polarity). For example:

- Optimal conditions: 80°C, 10 mol% CuI, DMF as solvent (yield improvement from 45% to 72%) .

- In Situ Monitoring: Use FTIR to track carbonyl group consumption (peak at ~1700 cm⁻¹). Terminate reactions at >90% conversion.

- Workflow Automation: Employ flow chemistry systems for precise control of residence times (2–5 min) and reduced side reactions .

Q. How can researchers address discrepancies in reported biological activity data for this compound analogs?

Methodological Answer:

- Meta-Analysis Framework:

- Compile IC50 values from literature and categorize by assay type (e.g., cell-based vs. enzymatic).

- Normalize data using Z-scores to identify outliers (|Z| > 2.5 indicates significant deviation).

- Validate via orthogonal assays (e.g., replace MTT with CellTiter-Glo for cytotoxicity).

- Structural Confounds: Check for tautomerism (e.g., enamine vs. imine forms) via X-ray crystallography. Rietveld refinement can resolve ambiguous electron density maps .

Q. What advanced spectroscopic techniques are suitable for probing the electronic environment of the amino group in this compound?

Methodological Answer:

- Solid-State NMR: Use -CP/MAS NMR to assess hydrogen bonding (chemical shifts >200 ppm indicate strong intermolecular interactions).

- UV-Vis Spectroscopy: Analyze λmax shifts in acidic vs. basic buffers to determine pKa (expected range: 8.5–9.5).

- XPS (X-ray Photoelectron Spectroscopy): Measure N1s binding energy (~399.5 eV for amine groups) to confirm oxidation state .

Q. How can machine learning models improve the design of this compound-based inhibitors?

Methodological Answer:

- Dataset Curation: Assemble 500+ analogs with reported bioactivity (e.g., Ki, IC50). Include descriptors like logP, PSA, and H-bond donors.

- Model Training: Use Random Forest or GNN (Graph Neural Network) architectures. Validate via 5-fold cross-validation (R² > 0.7 acceptable).

- Active Learning: Iteratively refine models by incorporating new SAR data from high-throughput screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。